Product packaging for L-Seryl-L-cysteinylglycyl-L-phenylalanine(Cat. No.:CAS No. 649756-20-7)

L-Seryl-L-cysteinylglycyl-L-phenylalanine

Cat. No.: B12587147
CAS No.: 649756-20-7
M. Wt: 412.5 g/mol
InChI Key: LFFDNCXNXGLWDH-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Seryl-L-cysteinylglycyl-L-phenylalanine is a synthetic tetrapeptide with the molecular formula C17H24N4O6S and is supplied for research purposes . This compound is part of a class of molecules where the specific sequence of amino acids—serine, cysteine, glycine, and phenylalanine—confers unique structural and potential bioactive properties. The presence of cysteine in the sequence is of particular interest, as this residue allows for the potential formation of disulfide bridges, a key structural feature that can influence peptide folding, stability, and interaction with biological targets . Peptides containing serine and phenylalanine are investigated for their self-assembling properties and potential use in drug delivery systems and the development of new biomaterials . The constituent amino acids play critical roles in biological systems; for instance, L-serine is recognized for its neuroprotective effects and role in central nervous system metabolism, while L-phenylalanine is a precursor to several key neurotransmitters . Researchers can utilize this tetrapeptide as a standard in analytical chemistry, a building block for more complex peptide structures, or a molecular probe in biochemical studies. As with any research compound, a rigorous safety assessment is the responsibility of the researcher. This product is intended for laboratory research only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N4O6S B12587147 L-Seryl-L-cysteinylglycyl-L-phenylalanine CAS No. 649756-20-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649756-20-7

Molecular Formula

C17H24N4O6S

Molecular Weight

412.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H24N4O6S/c18-11(8-22)15(24)21-13(9-28)16(25)19-7-14(23)20-12(17(26)27)6-10-4-2-1-3-5-10/h1-5,11-13,22,28H,6-9,18H2,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t11-,12-,13-/m0/s1

InChI Key

LFFDNCXNXGLWDH-AVGNSLFASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N

Origin of Product

United States

Synthetic Methodologies and Derivatization of L Seryl L Cysteinylglycyl L Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) Techniques for L-Seryl-L-cysteinylglycyl-L-phenylalanine

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages in terms of purification and automation. harvardapparatus.com The peptide is assembled stepwise while anchored to an insoluble polymeric support, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing. harvardapparatus.com

Fmoc-Based SPPS Protocols for this compound Synthesis

The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent approach for SPPS due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. acs.org This orthogonal protection scheme allows for the selective deprotection of the N-terminus at each cycle without affecting the side chains or the linkage to the resin. peptide.com

For the synthesis of this compound, the assembly would commence from the C-terminus by anchoring Fmoc-L-phenylalanine to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin. The latter is often preferred for sequences containing sensitive residues as it allows for milder cleavage conditions. sigmaaldrich.com The synthesis would proceed through iterative cycles of Fmoc deprotection, typically with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. springernature.com

Protecting Group Strategy: A critical aspect of synthesizing this tetrapeptide is the selection of appropriate side-chain protecting groups for serine and cysteine.

Serine (Ser): The hydroxyl group is typically protected with a tert-butyl (tBu) group, which is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin. iris-biotech.de

Cysteine (Cys): The thiol group of cysteine is highly reactive and requires robust protection to prevent side reactions, most notably oxidation to form disulfide bridges and racemization. peptide.com The trityl (Trt) group is a common choice as it provides good steric hindrance and is labile to standard TFA cleavage cocktails. sigmaaldrich.com

Coupling and Cleavage: The coupling of each amino acid is facilitated by activating agents. A variety of modern coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are effective in promoting rapid and efficient amide bond formation with minimal racemization. nih.gov

Upon completion of the sequence assembly, the peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed. A standard cleavage cocktail for a peptide containing Ser(tBu) and Cys(Trt) would be a mixture of TFA, a scavenger such as triisopropylsilane (B1312306) (TIS) to quench reactive cations generated during deprotection, and water. thermofisher.comiris-biotech.de

Illustrative Fmoc-SPPS Protocol for this compound:

StepProcedureReagents/Solvents
1. Resin Preparation Swelling of 2-chlorotrityl chloride resin.Dichloromethane (DCM)
2. First Amino Acid Loading Anchoring of Fmoc-Phe-OH to the resin.Fmoc-Phe-OH, Diisopropylethylamine (DIPEA), DCM
3. Capping Acetylation of any unreacted sites on the resin.Methanol/DIPEA in DCM
4. Deprotection Removal of the Fmoc group from Phenylalanine.20% Piperidine in DMF
5. Coupling (Glycine) Coupling of Fmoc-Gly-OH.Fmoc-Gly-OH, HBTU, HOBt, DIPEA, DMF
6. Deprotection Removal of the Fmoc group from Glycine (B1666218).20% Piperidine in DMF
7. Coupling (Cysteine) Coupling of Fmoc-Cys(Trt)-OH.Fmoc-Cys(Trt)-OH, HBTU, HOBt, DIPEA, DMF
8. Deprotection Removal of the Fmoc group from Cysteine.20% Piperidine in DMF
9. Coupling (Serine) Coupling of Fmoc-Ser(tBu)-OH.Fmoc-Ser(tBu)-OH, HBTU, HOBt, DIPEA, DMF
10. Final Deprotection Removal of the N-terminal Fmoc group.20% Piperidine in DMF
11. Cleavage & Deprotection Cleavage from resin and removal of side-chain protecting groups.TFA/TIS/Water (95:2.5:2.5)
12. Purification Purification of the crude peptide.Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Boc-Based SPPS Protocols for this compound Synthesis

The tert-butyloxycarbonyl (Boc) strategy represents the classical approach to SPPS. nih.gov It employs an acid-labile Boc group for Nα-protection and more robust, benzyl-based protecting groups for the side chains, which require strong acidolysis (e.g., anhydrous hydrogen fluoride, HF) for removal. nih.gov

Protecting Group Strategy: In a Boc-based synthesis of Ser-Cys-Gly-Phe:

Serine (Ser): The side chain is typically protected as a benzyl (B1604629) ether (Bzl).

Cysteine (Cys): A common protecting group is the 4-methylbenzyl (Meb) group.

The Nα-Boc group is removed at each step with a moderately strong acid, such as 50% TFA in DCM. nih.gov Following TFA treatment, a neutralization step with a base like DIPEA is required before the subsequent coupling reaction. peptide.com

Final Cleavage: The final cleavage and deprotection of all protecting groups in the Boc/Bzl strategy are performed in a single step using a strong acid like HF, often in the presence of scavengers such as anisole. capes.gov.br Due to the hazardous nature of HF, this method requires specialized equipment.

Illustrative Boc-SPPS Cycle for this compound:

StepProcedureReagents/Solvents
1. Deprotection Removal of the Boc group.50% TFA in DCM
2. Neutralization Neutralization of the resulting ammonium (B1175870) salt.10% DIPEA in DCM
3. Coupling Coupling of the next Boc-protected amino acid.Boc-amino acid, DCC/HOBt, DMF/DCM
4. Washing Removal of excess reagents and by-products.DCM, Isopropanol, DMF

Optimization Strategies for this compound Synthesis Yield and Purity

The synthesis of peptides containing serine and cysteine can be prone to specific side reactions that lower yield and purity.

Racemization of Cysteine: Cysteine is particularly susceptible to racemization during activation for coupling, especially under basic conditions. nih.gov This can be minimized by using coupling reagents that form less reactive intermediates or by avoiding prolonged pre-activation times.

Aspartimide Formation (if Asp were present): While not present in this specific tetrapeptide, sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation, a side reaction that can lead to chain branching and epimerization. nih.gov

Oxidation of Cysteine: The free thiol group of cysteine can be easily oxidized to form disulfide-bridged dimers or oligomers. This is primarily a concern during and after cleavage and is mitigated by the use of reducing agents in the cleavage cocktail and maintaining an inert atmosphere. peptide.com

Alkylation: Reactive carbocations generated during the cleavage of tBu or Trt groups can alkylate the nucleophilic side chains of cysteine and other sensitive residues. nih.gov The inclusion of scavengers like TIS is crucial to prevent these side reactions. acs.org

Strategies to enhance yield and purity include:

Choice of Resin: Using a 2-chlorotrityl or other acid-sensitive resin can allow for milder cleavage conditions, reducing side reactions. sigmaaldrich.com

Coupling Reagents: Employing modern, efficient coupling reagents like HATU or HCTU can improve coupling efficiency and reduce reaction times, thereby minimizing side reactions. nih.gov

Monitoring: Real-time monitoring of Fmoc deprotection and coupling reactions can ensure each step proceeds to completion, preventing the formation of deletion sequences.

Purification: Efficient purification of the crude peptide by RP-HPLC is essential to isolate the target peptide from synthesis-related impurities. nih.govbachem.com The choice of column, solvent system, and gradient profile must be optimized for the specific properties of the tetrapeptide. nih.gov

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), also known as classical synthesis, involves the stepwise elongation of the peptide chain in a homogenous solution. bachem.com While more labor-intensive due to the need for purification of intermediates at each step, it is highly scalable and allows for close monitoring of the reaction progress. bachem.com

The synthesis of this compound in solution would typically involve a fragment condensation strategy. For instance, two dipeptide fragments, such as Boc-Ser(tBu)-Cys(Trt)-OH and H-Gly-Phe-OMe, could be synthesized separately and then coupled. This approach minimizes the number of steps where racemization of the activated C-terminal residue can occur. researchgate.net

Typical Solution-Phase Coupling:

Reactant 1Reactant 2Coupling ReagentBaseSolvent
N-protected peptide fragment (acid)C-protected peptide fragment (amine)EDC/HOBt or TBTUDIPEA or NMMDMF or DCM

After the final coupling, all protecting groups are removed in a final deprotection step to yield the desired tetrapeptide. Purification of intermediates and the final product is typically achieved by crystallization or chromatography. bachem.com

Enzymatic Synthesis and Chemoenzymatic Strategies for this compound Production

Enzymatic peptide synthesis offers a green and highly stereospecific alternative to chemical methods. nih.gov These reactions are conducted under mild, aqueous conditions, obviating the need for side-chain protecting groups and reducing the risk of racemization. nih.gov

Protease-Catalyzed Ligation in this compound Formation

Proteases, which naturally hydrolyze peptide bonds, can be used to catalyze their formation under specific, kinetically controlled conditions. nih.gov In this approach, an acyl donor ester (e.g., H-Gly-Phe-OEt) reacts with a protease to form an acyl-enzyme intermediate. This intermediate is then subjected to aminolysis by a nucleophilic acyl acceptor (e.g., H-Ser-Cys-NH2), leading to the formation of a new peptide bond. pepdd.com

The success of this strategy depends on the specificity of the chosen protease. For the ligation of the Gly-Phe bond, a protease with specificity for hydrophobic residues at the P1' position, such as thermolysin or chymotrypsin, could be employed. nih.gov The synthesis would proceed by ligating smaller, unprotected peptide fragments.

Advantages of Enzymatic Synthesis:

Stereospecificity: Enzymes are chiral catalysts, ensuring the formation of only the L-enantiomer of the peptide.

Mild Conditions: Reactions are typically performed in aqueous buffers at or near neutral pH and room temperature.

Challenges:

Enzyme Specificity: The choice of enzyme is limited by its substrate specificity.

Product Hydrolysis: The newly formed peptide bond can be susceptible to subsequent enzymatic hydrolysis, requiring careful optimization of reaction conditions to favor synthesis over degradation. pepdd.com

Non-Ribosomal Peptide Synthetase (NRPS) Mimicry for this compound Analogues

Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that microorganisms use to produce a wide array of peptide-based natural products. googleapis.comsmolecule.com These enzymatic assembly lines offer a blueprint for the chemoenzymatic synthesis of novel peptide analogues. The modular nature of NRPSs, where each module is responsible for the incorporation and potential modification of a single amino acid, allows for a combinatorial approach to generate structural diversity. smolecule.comgoogleapis.com

In the context of this compound, NRPS mimicry would involve the design of a synthetic pathway that emulates the function of these natural systems. This could be achieved by utilizing a series of immobilized enzymes or a one-pot reaction with purified enzymes that mimic the condensation, adenylation, and thiolation domains of NRPSs. Such a system would enable the controlled, sequential addition of serine, cysteine, glycine, and phenylalanine to create the desired tetrapeptide. Furthermore, by substituting the standard enzymatic modules with those that recognize and incorporate non-canonical amino acids, a diverse library of this compound analogues could be generated. This approach holds promise for exploring the structure-activity relationships of this peptide scaffold.

Post-Synthetic Modifications and Derivatization of this compound for Research Probes

Post-synthetic modifications are crucial for developing research tools to investigate the biological roles and interactions of peptides. For this compound, its constituent amino acids, particularly serine and cysteine, provide reactive handles for a variety of modifications.

Site-Specific Labeling (e.g., Isotopic, Fluorescent) of this compound

The ability to introduce labels at specific positions within a peptide is essential for its use in quantitative proteomics and imaging studies.

Isotopic Labeling: The cysteine residue in this compound is a prime target for isotopic labeling. Methods have been developed for the specific isolation and labeling of cysteine-containing peptides. nih.gov One such strategy involves the S-carboxymethylation of cysteine residues using isotopically enriched bromoacetic acid, which allows for the identification of the peptide by mass spectrometry. nih.gov Another approach utilizes N-ethyl- or N-D5-ethyl-iodoacetamide for alkylating the thiol group of cysteine, providing a means for relative quantitation. nih.gov These techniques can be readily applied to this compound to facilitate its detection and quantification in complex biological samples.

Labeling ReagentTarget ResiduePurposeReference
Isotopically enriched bromoacetic acidCysteineMass spectrometry identification nih.gov
N-D5-ethyl-iodoacetamideCysteineRelative quantitation nih.gov

Fluorescent Labeling: Fluorescently labeling peptides enables their visualization in cellular and tissue contexts. The cysteine residue, with its reactive thiol group, is an ideal site for conjugation with fluorescent probes. Additionally, the N-terminus of the peptide can be modified with a fluorescent tag. While specific examples for this compound are not extensively documented, general methods for fluorescently labeling peptides are well-established and applicable.

Incorporation of Non-Canonical Amino Acids into this compound Analogues

The incorporation of non-canonical, or unnatural, amino acids can enhance the stability, and biological activity of peptides. nih.govacs.orggoogle.com For this compound, any of the four amino acid positions could be substituted with a non-canonical counterpart.

This can be achieved through solid-phase peptide synthesis (SPPS), where a wide variety of commercially available or custom-synthesized non-canonical amino acid building blocks can be used. For instance, replacing L-phenylalanine with a halogenated or methylated analogue could modulate its aromatic interactions. Similarly, substituting L-serine with a non-natural amino acid could alter its hydrogen bonding capabilities. The resulting analogues would be valuable for probing the structural requirements for the peptide's function.

PositionCanonical Amino AcidPotential Non-Canonical SubstitutionPurpose
1L-SerineD-SerineIncrease proteolytic stability
2L-CysteineHomocysteineAlter disulfide bridge formation in larger peptides
3GlycineBeta-AlanineModify backbone flexibility
4L-Phenylalaninep-FluorophenylalanineModulate aromatic interactions

Cyclic Peptidomimetic Design Incorporating this compound

Cyclization is a common strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity and improved stability. The sequence "Ser-Cys-Gly-Phe" is found within a cyclic fragment of human growth hormone (hGH), where a disulfide bond is formed. acs.orgcreative-peptides.com This provides a natural template for the design of cyclic peptidomimetics of this compound.

A common approach to cyclization is the formation of a disulfide bridge between two cysteine residues. In a synthetic peptide containing two this compound motifs, or a longer peptide incorporating this sequence along with another cysteine, an intramolecular disulfide bond can be formed through oxidation. This creates a cyclic structure that mimics the native conformation of the hGH fragment. Such cyclic peptidomimetics are valuable tools for studying receptor-ligand interactions and for the development of more stable and potent peptide-based therapeutics.

Cyclization StrategyResidues InvolvedResulting StructureReference
Disulfide bridge formationTwo Cysteine residuesCyclic peptide acs.orgcreative-peptides.com

Biochemical Pathways and Enzymatic Processing Relevant to L Seryl L Cysteinylglycyl L Phenylalanine

Hypothetical Biosynthetic Routes and Precursor Processing Leading to L-Seryl-L-cysteinylglycyl-L-phenylalanine Motifs

The biosynthesis of the tetrapeptide this compound as a distinct molecule is not a standard cellular process. Instead, this sequence motif would typically arise from the proteolytic cleavage of a larger polypeptide chain. However, the synthesis of its constituent amino acids is a well-established set of biochemical pathways. For instance, L-phenylalanine can be synthesized from inexpensive aromatic precursors like benzaldehyde (B42025) or benzyl (B1604629) alcohol through engineered biosynthetic pathways. nih.gov One such pathway involves the conversion of these precursors to phenylpyruvate, which is then aminated to form L-phenylalanine. nih.gov

The formation of the peptide bonds linking Serine, Cysteine, Glycine (B1666218), and Phenylalanine would occur during protein synthesis on the ribosome. Hypothetically, non-ribosomal peptide synthetases (NRPSs) could also synthesize such a tetrapeptide. NRPSs are large multi-enzyme complexes that can incorporate non-proteinogenic amino acids and modify the peptide as it is being synthesized.

Enzymatic Degradation and Cleavage Pathways of this compound

The degradation of this compound is primarily carried out by peptidases, which are enzymes that hydrolyze peptide bonds. mdpi.com These can be broadly classified as exopeptidases, which cleave at the ends of the peptide, and endopeptidases, which cleave internal peptide bonds. nih.gov

Exopeptidases that act on this compound would include aminopeptidases and carboxypeptidases.

Aminopeptidases: These enzymes would sequentially cleave the N-terminal amino acids. In this case, an aminopeptidase (B13392206) would first remove L-Serine, followed by L-Cysteine, and then Glycine. There are various classes of aminopeptidases, such as glutamyl aminopeptidase (GluAP), alanyl aminopeptidase (AlaAP), and cystinyl aminopeptidase (CysAP), which exhibit specificity for the N-terminal amino acid. mdpi.com

Carboxypeptidases: These enzymes cleave the C-terminal amino acid. taylorandfrancis.com this compound is a prime substrate for carboxypeptidase A (CPA), a zinc-containing metallopeptidase that preferentially cleaves peptides with C-terminal aromatic or branched-chain amino acids like phenylalanine. mdpi.comyoutube.com The enzyme carboxypeptidase A4 (CPA4) also shows a preference for cleaving peptides with terminal phenylalanine. mdpi.com The cleavage would release L-phenylalanine, leaving behind the tripeptide L-Seryl-L-cysteinylglycyl. Carboxypeptidases are divided into several groups based on their active site mechanism, including serine carboxypeptidases, metallocarboxypeptidases, and cysteine carboxypeptidases. taylorandfrancis.com

Endopeptidases cleave peptide bonds within the peptide chain and their specificity is determined by the amino acid residues at and around the cleavage site. nih.govexpasy.org The Schechter and Berger nomenclature is used to describe the binding sites, where the amino acid residues in the substrate are designated P1, P2, P3, etc., in the N-terminal direction from the scissile bond, and P1', P2', etc., in the C-terminal direction. expasy.org

For this compound, potential endopeptidase cleavage sites exist between Ser-Cys, Cys-Gly, and Gly-Phe. The susceptibility to cleavage would depend on the specific endopeptidase. For example, certain cysteine proteases show a strong preference for specific residues in the P2 position. nih.gov Plant thiol proteases like papain have broad specificity, with a preference for large hydrophobic amino acids such as phenylalanine, alanine (B10760859), leucine, or valine at the P2 and P1' positions. researchgate.net

The following table outlines the potential endopeptidase cleavage sites within the tetrapeptide:

Scissile BondP4P3P2P1P1'P2'P3'
Ser - Cys--L-SerylL-CysteinylL-GlycylL-Phenylalanyl-
Cys - Gly-L-SerylL-CysteinylL-GlycylL-Phenylalanyl--
Gly - PheL-SerylL-CysteinylL-GlycylL-Phenylalanyl---

Investigations into Post-Translational Modifications of this compound Residues within Larger Peptides

When the this compound sequence is part of a larger polypeptide, its individual amino acid residues can undergo post-translational modifications (PTMs). nih.gov These modifications can alter the structure and function of the protein. jpt.comyoutube.com

Serine: The hydroxyl group of serine can be phosphorylated by kinases or glycosylated through the attachment of sugar moieties. youtube.com

Cysteine: The thiol group of cysteine is highly reactive and can form disulfide bonds, undergo oxidation, or be modified in other ways. jpt.com Cysteine peptidases, a class of proteolytic enzymes, utilize a cysteine residue in their active site for catalysis. ebi.ac.uk

The following table summarizes potential PTMs on the relevant residues of the tetrapeptide motif:

Amino AcidPotential Post-Translational Modification
L-SerinePhosphorylation, Glycosylation
L-CysteineDisulfide bond formation, Oxidation, S-nitrosylation, Palmitoylation

Role of this compound in Substrate Specificity Studies for Peptide Processing Enzymes

The tetrapeptide this compound can serve as a valuable tool in studying the substrate specificity of various peptidases. nih.govnih.gov By using this peptide as a substrate in enzymatic assays, researchers can characterize the cleavage preferences of newly discovered or poorly understood proteases. siriusgenomics.com

For example, in assays with a carboxypeptidase, the rate of phenylalanine release would provide information on the enzyme's affinity for substrates with a C-terminal aromatic residue. Similarly, by monitoring the cleavage products generated by an endopeptidase, one could determine if the enzyme recognizes and cleaves at the internal peptide bonds of the tetrapeptide. This would help to elucidate the importance of the P2 (Gly), P3 (Cys), and P4 (Ser) residues for substrate recognition and catalysis by that specific enzyme. Multiplex substrate profiling using libraries of peptides can be a powerful method to determine the specificity of endo- and exopeptidases. nih.govucsf.edu

Structural Biology and Conformational Analysis of L Seryl L Cysteinylglycyl L Phenylalanine

Spectroscopic Analysis of L-Seryl-L-cysteinylglycyl-L-phenylalanine Conformation

Spectroscopic methods are fundamental to understanding the structure of peptides in solution. These techniques provide insights into secondary structure, three-dimensional folding, and the vibrational characteristics of chemical bonds.

Circular Dichroism (CD) Spectroscopy for Secondary Structural Elements

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.gov In peptides and proteins, the chromophore is the amide bond of the backbone. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide's secondary structure.

For a short, flexible tetrapeptide like this compound, a CD spectrum would likely indicate a predominantly random coil or disordered structure in aqueous solution. This is characterized by a strong negative band near 200 nm. The presence of the phenylalanine aromatic ring could contribute to the near-UV CD spectrum (250-300 nm), providing information on its local environment if the peptide were to adopt a specific preferred conformation. nih.gov However, without experimental data, any discussion of specific structural elements remains hypothetical.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a tetrapeptide, 1D and 2D NMR experiments would be employed.

1D ¹H NMR: This would provide initial information on the chemical environment of all protons in the molecule. hmdb.cachemicalbook.com Peaks would be expected for the alpha-protons, beta-protons of each residue, amide protons, and the aromatic protons of phenylalanine.

2D NMR (COSY, TOCSY, NOESY): These experiments establish correlations between protons. COSY and TOCSY would be used to assign protons within each amino acid residue. NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial as it detects protons that are close in space (typically < 5 Å), providing the distance restraints necessary to calculate a 3D structure.

For a small, linear peptide, a large number of conformations typically exist in solution, leading to averaged NMR signals. It would be challenging to define a single structure, but NMR could reveal any tendencies to form turn-like structures or preferences for specific side-chain orientations.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. The frequencies of these vibrations are sensitive to bond strength, geometry, and environment (e.g., hydrogen bonding).

FTIR: The Amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching of the peptide backbone, is particularly sensitive to secondary structure. researchgate.net

Raman Spectroscopy: This technique provides complementary information. The aromatic ring of phenylalanine has characteristic Raman bands that can be used as environmental probes. nih.gov The sulfur-hydrogen (S-H) stretch of cysteine and the various C-H and C-C stretching modes would also provide a conformational fingerprint. uni-augsburg.de The nitrile group (C≡N) has been used as a vibrational reporter in modified phenylalanine, demonstrating the sensitivity of such probes to the local protein environment. nih.gov

Without experimental spectra, a detailed analysis is impossible. However, one would expect to identify bands corresponding to the functional groups of the four constituent amino acids.

X-ray Crystallography Studies of this compound and its Complexes

X-ray crystallography can provide an atomic-resolution three-dimensional structure of a molecule in its solid, crystalline state. The process requires growing a well-ordered crystal, which can be a significant challenge for small, flexible peptides. There are no published crystal structures for the isolated tetrapeptide this compound.

If a crystal structure were obtained, it would reveal:

The precise bond lengths and angles.

The torsion angles (phi, psi) of the peptide backbone, defining its conformation.

The conformation of the amino acid side chains.

The network of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal lattice.

Computational methods can predict the propensity of a peptide to crystallize based on its amino acid composition. researchgate.netnih.govpeerj.com Studies on related dipeptides like L-Seryl-L-phenylalanine have revealed specific non-planar peptide bond conformations in the solid state. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) Applications for this compound in Larger Assemblies

Cryo-electron microscopy (Cryo-EM) is a structural biology technique used to determine the structure of large macromolecular complexes or assemblies. It is not a suitable technique for determining the structure of a small molecule like a single tetrapeptide due to its very low molecular weight (approx. 427.5 g/mol ). Cryo-EM relies on averaging images of thousands of identical, large particles to achieve high resolution. A tetrapeptide is too small to be visualized as a distinct particle under an electron microscope.

This technique would only become relevant if this compound were part of a very large protein, virus, or self-assembled fibril that is amenable to cryo-EM analysis.

Computational Structural Prediction and Molecular Dynamics Simulations of this compound

In the absence of experimental data, computational methods are the primary means of exploring the conformational landscape of a peptide.

Structural Prediction: Homology modeling is not applicable for a short peptide. Ab initio (from first principles) folding simulations could be attempted, but are computationally intensive.

Molecular Dynamics (MD) Simulations: This is the most common computational approach for studying peptide dynamics. An MD simulation would model the peptide and surrounding solvent molecules (usually water) over time, governed by a physics-based force field. nih.gov

An MD simulation of this compound would:

Explore the vast number of possible conformations the peptide can adopt in solution.

Identify the most populated conformational states and the energy barriers between them.

Analyze intramolecular hydrogen bonding patterns.

Study the hydration of the peptide and the dynamics of water molecules around it.

Simulations on other tetrapeptides have been used to explore self-assembly processes and discover metastable states. chemrxiv.orgresearchgate.net Such a simulation would likely show that this compound is highly flexible, existing as a dynamic ensemble of many different structures rather than a single, well-defined conformation.

De Novo Prediction and Homology Modeling of Peptide Conformations

Predicting the three-dimensional structure of a peptide from its amino acid sequence is a fundamental challenge in structural biology. For a short peptide like this compound, de novo (from scratch) prediction methods are generally more applicable than homology modeling.

Homology Modeling: This technique constructs a 3D model of a target sequence based on the experimentally determined structure of a related homologous protein. pepdd.comnih.gov It relies on the principle that proteins with similar sequences adopt similar structures. nih.gov The process involves identifying a suitable template structure, aligning the target sequence to the template, building the model, and then refining it. pepdd.comnih.gov For homology modeling to be accurate, a sequence identity of at least 30-50% between the target and template is typically required. pepdd.comnih.gov For short peptides like this tetrapeptide, finding a suitable, highly homologous template is often difficult, making de novo methods a more practical choice. researchgate.netresearchgate.net

De Novo Prediction: This approach aims to predict a peptide's structure from its sequence alone, without relying on a template. nih.govoup.combakerlab.org Methods like Rosetta use fragment assembly, piecing together short, known structural fragments from a library of proteins to build a model. nih.gov The process explores the vast conformational space of the peptide, guided by a physics-based energy function to identify low-energy, and therefore more probable, conformations. nih.govacs.org For a tetrapeptide, these calculations would focus on the rotational freedom of the backbone dihedral angles (phi, ψ) of each amino acid, seeking the global minimum on the potential energy surface. The resulting models provide a static, low-energy snapshot of a likely conformation.

Below is a hypothetical table of predicted dihedral angles for a stable conformation of this compound, as might be generated by a de novo prediction server like PEP-FOLD. oup.comoup.com

Table 1: Predicted Dihedral Angles for a Low-Energy Conformation

Amino Acid ResiduePhi (φ) Angle (°)Psi (ψ) Angle (°)
L-Serine-135135
L-Cysteine-80150
Glycine (B1666218)900
L-Phenylalanine-140145

Note: These values are illustrative examples for a plausible beta-sheet-like conformation and represent one of many possible low-energy structures.

Molecular Dynamics (MD) Simulations for Conformational Ensemble Sampling

While de novo methods provide static pictures, peptides in solution are dynamic and exist as an ensemble of conformations. researchgate.netmdpi.com Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, providing a detailed view of the peptide's flexibility and conformational landscape. americanpeptidesociety.orgnih.gov

The process begins with a starting structure, often from de novo prediction. This structure is placed in a simulated environment, typically a box of explicit water molecules, to mimic physiological conditions. americanpeptidesociety.orgnih.gov The interactions between all atoms are governed by a set of equations known as a force field (e.g., AMBER, CHARMM, GROMOS). acs.orgamericanpeptidesociety.org By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of the peptide over time, often for nanoseconds to microseconds. americanpeptidesociety.orgacs.org

These simulations generate a vast number of structures, collectively known as a conformational ensemble. mdpi.com Analysis of this ensemble can reveal:

Dominant conformations: By clustering the trajectory, one can identify the most frequently visited structural states.

Structural stability: Root Mean Square Deviation (RMSD) plots can show how much the peptide structure deviates from the starting conformation over time, indicating its stability.

Flexibility: Root Mean Square Fluctuation (RMSF) analysis can highlight which parts of the peptide are most mobile.

Enhanced sampling techniques, such as accelerated MD (aMD), can be used to overcome the time-scale limitations of conventional MD and explore folding events more efficiently. acs.orgnih.gov

Table 2: Representative MD Simulation Parameters

ParameterValue/Description
Force FieldAMBER ff14SB
Solvent ModelTIP3P Explicit Water
System Size~5,000 atoms (Peptide + Water)
Temperature300 K
Pressure1 bar
Simulation Time500 ns
Sampling IntervalEvery 10 ps

Table 3: Illustrative Conformational Clustering Results from MD Simulation

Cluster RankPopulation (%)Representative Structure (Description)Average RMSD (Å)
145%Extended Beta-turn1.2
230%Collapsed Globular2.5
315%Unstructured Coil3.8
410%Other Minor Conformations> 4.0

Note: Data is for illustrative purposes and represents a hypothetical outcome of an MD simulation analysis.

Quantum Mechanical (QM) Calculations for Electronic Properties and Interaction Energies

For the highest level of accuracy, particularly for understanding electronic structure and reaction mechanisms, Quantum Mechanical (QM) calculations are employed. acs.orgnih.gov Unlike the classical approximations of MD force fields, QM methods solve the Schrödinger equation to describe the electronic behavior of the molecule. nih.gov

Due to their high computational cost, QM calculations are typically performed on a limited number of representative structures, often those identified as important from MD simulations. lu.se Methods like Density Functional Theory (DFT) offer a good balance of accuracy and computational feasibility for systems of this size. acs.orgrsc.org

QM calculations can provide invaluable data on:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap indicates the chemical reactivity and stability of the molecule; a larger gap suggests higher stability. jomardpublishing.comaps.org

Charge Distribution: QM can calculate the partial charges on each atom, revealing the electrostatic potential map of the molecule. This is essential for understanding non-covalent interactions, such as hydrogen bonding. nih.govjomardpublishing.com

Interaction Energies: When studying the peptide's interaction with another molecule, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used. lu.seacs.orgacs.org The most critical region (e.g., the active site) is treated with high-level QM, while the rest of the system is treated with a more efficient MM force field. This allows for accurate calculation of interaction energies, broken down into components like electrostatics, exchange-repulsion, and dispersion. nih.gov

Table 4: Hypothetical QM-Calculated Electronic Properties (DFT/B3LYP/6-31G)*

PropertyCalculated Value
Energy of HOMO-6.8 eV
Energy of LUMO-0.5 eV
HOMO-LUMO Gap6.3 eV
Total Dipole Moment5.2 Debye

Note: These values are hypothetical and serve as examples of typical outputs from QM calculations on a peptide.

Molecular Interactions and Mechanistic Studies of L Seryl L Cysteinylglycyl L Phenylalanine

Advanced Analytical Methodologies for L Seryl L Cysteinylglycyl L Phenylalanine Research

Mass Spectrometry (MS) Techniques for L-Seryl-L-cysteinylglycyl-L-phenylalanine Characterization and Quantification

Mass spectrometry is an indispensable tool for the analysis of peptides like this compound due to its high sensitivity, speed, and versatility. researchgate.net It allows for the precise determination of molecular weight, elucidation of amino acid sequence, and quantification in complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Purity Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing biomolecules such as peptides. researchgate.netresearchgate.net In ESI-MS, the peptide in solution is aerosolized and subjected to a high voltage, generating multiply charged ions with little to no fragmentation. researchgate.nethmdb.ca This phenomenon allows for the analysis of high molecular weight compounds on mass analyzers with a limited mass-to-charge (m/z) range. nih.gov

For this compound, ESI-MS is a primary method for confirming its molecular weight and assessing its purity. The theoretical monoisotopic mass of this tetrapeptide is approximately 428.13 Da. In a typical positive ion mode ESI-MS spectrum, the peptide would be observed as protonated molecular ions. The presence of basic amino acids can influence the charge state distribution. researchgate.net

Hypothetical ESI-MS Data for this compound: The following table represents plausible m/z values that would be observed for this compound in an ESI-MS analysis. The exact charge state distribution can vary based on experimental conditions such as solvent composition and pH.

Ion SpeciesTheoretical m/z
[M+H]⁺429.14
[M+2H]²⁺215.07
[M+Na]⁺451.12
[M-H+2Na]⁺473.10

The observation of these characteristic ions at their predicted m/z values provides strong evidence for the presence and identity of the intact peptide. The relative purity can be estimated by comparing the intensity of the peptide's ion signals to those of any observed impurities.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique widely used for peptide analysis. creative-proteomics.comlibretexts.org In this method, the peptide is co-crystallized with a matrix material that absorbs laser energy. libretexts.org A pulsed laser irradiates the sample, causing desorption and ionization of the peptide, typically as a singly charged ion ([M+H]⁺). researchgate.net The time it takes for the ion to travel through the flight tube to the detector is proportional to its m/z ratio, allowing for accurate mass determination. creative-proteomics.com

MALDI-TOF MS is particularly useful for the rapid analysis of peptide samples and for peptide mass fingerprinting. creative-proteomics.com For this compound, a MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the singly protonated molecule.

Expected MALDI-TOF MS Data for this compound:

Ion SpeciesTheoretical m/z
[M+H]⁺429.14
[M+Na]⁺451.12
[M+K]⁺467.10

The high mass accuracy of modern MALDI-TOF instruments allows for confident identification of the peptide. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Post-Translational Modifications

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other methods, and the resulting fragment ions are mass-analyzed. stanford.edu

Fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read. stanford.edu This technique is crucial for confirming the identity of a synthesized or purified peptide and for identifying any post-translational modifications, which would result in a mass shift. Unusual fragmentation can occur, for instance, with cysteine-containing peptides. massbank.eu

Theoretical MS/MS Fragmentation Data for this compound ([M+H]⁺ = 429.14 Da): This table presents a theoretical fragmentation pattern. The relative intensities of the fragment ions can vary significantly based on the instrument and collision energy.

Fragment IonSequenceTheoretical m/zFragment IonSequenceTheoretical m/z
b₁S88.04y₁F166.09
b₂SC191.05y₂GF223.11
b₃SCG248.07y₃CGF326.12
y₄SCGF429.14

The detection of a comprehensive series of b- and y-ions that matches the theoretical fragmentation pattern for this compound provides unambiguous sequence confirmation.

Quantitative Mass Spectrometry (e.g., SRM, PRM) for this compound in Complex Biological Samples

For the quantification of this compound in complex biological matrices such as plasma or tissue extracts, targeted mass spectrometry approaches like selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) are employed. libretexts.orgthermofisher.com These methods offer high selectivity and sensitivity for quantifying specific peptides. washington.edu

In SRM, a tandem mass spectrometer is set to monitor specific precursor-to-fragment ion transitions for the target peptide. libretexts.org PRM is a similar technique but involves monitoring all fragment ions of a selected precursor, which can enhance the specificity of detection. technosaurus.co.jpnih.gov For accurate quantification, a stable isotope-labeled version of the peptide is often used as an internal standard. technosaurus.co.jp

Hypothetical SRM/PRM Transitions for Quantifying this compound: This table outlines potential precursor/fragment ion pairs that could be used in a targeted quantitative assay for the tetrapeptide and a corresponding stable isotope-labeled internal standard (SIL-IS) where the Phenylalanine residue is labeled with ¹³C and ¹⁵N.

AnalytePrecursor Ion (m/z)Fragment Ion (m/z)Transition
This compound429.14y₁: 166.09429.14 → 166.09
This compound429.14b₃: 248.07429.14 → 248.07
SIL-IS (Phe ¹³C₉, ¹⁵N₁)439.14y₁: 176.09439.14 → 176.09
SIL-IS (Phe ¹³C₉, ¹⁵N₁)439.14b₃: 248.07439.14 → 248.07

By comparing the signal intensities of the native peptide to its labeled internal standard, a precise and accurate quantification can be achieved, even at low concentrations in complex biological samples. thermofisher.com

Chromatographic Separations for this compound Purification and Purity Assessment

Chromatographic techniques are fundamental for the purification and purity assessment of peptides. nih.govnih.gov High-performance liquid chromatography (HPLC) is the most commonly used method, with various modes of separation available.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase and Size-Exclusion

Reversed-Phase HPLC (RP-HPLC) is the workhorse for peptide analysis and purification. hplc.eu It separates peptides based on their hydrophobicity. nih.gov The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu Peptides are eluted with an increasing gradient of the organic solvent; more hydrophobic peptides are retained longer on the column. hplc.eu

For this compound, RP-HPLC is used to purify the peptide from synthetic byproducts and to assess its purity. A single, sharp peak at a specific retention time is indicative of a pure compound.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. lcms.cznih.gov The stationary phase consists of porous particles. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. technosaurus.co.jp SEC is particularly useful for assessing the presence of aggregates or fragments in a peptide preparation. nih.gov For a small tetrapeptide like this compound, SEC can be used to separate it from higher molecular weight contaminants or aggregates.

Hypothetical HPLC Purity Analysis Data for this compound: The following table illustrates typical data that might be obtained from an HPLC analysis for purity assessment. Retention times are highly dependent on the specific column, mobile phase, and gradient conditions.

Chromatographic MethodColumnMobile Phase AMobile Phase BGradientRetention Time (min)Peak Area %
RP-HPLCC18, 4.6 x 250 mm0.1% TFA in Water0.1% TFA in Acetonitrile5-60% B in 30 min15.299.5
SECSEC, 7.8 x 300 mm100mM Sodium Phosphate, pH 6.8N/AIsocratic22.599.8 (monomer)

These chromatographic methods, often coupled with mass spectrometry (LC-MS), provide a powerful platform for the comprehensive analysis of this compound, ensuring its quality and suitability for research applications. nih.gov

Computational and Theoretical Approaches in L Seryl L Cysteinylglycyl L Phenylalanine Research

Bioinformatics Analysis of L-Seryl-L-cysteinylglycyl-L-phenylalanine Sequence Motifs in Proteomes

Bioinformatics analysis is a crucial first step in understanding the potential biological relevance of a peptide sequence like this compound, represented by the one-letter code "SCGF". This involves searching vast biological databases for occurrences of this motif within the sequences of known proteins.

The primary goal is to identify proteins that naturally contain the SCGF motif. The presence of this sequence within a larger protein can provide clues about its potential function, evolutionary conservation, and structural role. Standard bioinformatics tools, such as the Basic Local Alignment Search Tool (BLAST), are employed to scan proteomes—the entire set of proteins expressed by an organism—from various species. Databases like UniProt and GenBank serve as the primary sources for this protein sequence data.

Findings from such searches can reveal whether the SCGF motif is part of a conserved domain, a flexible linker region, or a catalytic site. For instance, some short sequence motifs are known to be vital for protein translocation across membranes or for mediating interactions with other proteins. nih.gov The location of the motif within the protein structure is also informative; motifs on the protein surface are more likely to be involved in molecular interactions. wikipedia.org

Table 1: Hypothetical Results of a Proteome Search for the "SCGF" Motif This table is illustrative and does not represent actual search results.

Protein ID Protein Name Organism Sequence Context Putative Function of Region
P0C9A7 Hypothetical Protein A Homo sapiens ...EDGSCGF RPL... Surface-exposed loop
Q86B29 Kinase Substrate 1 Mus musculus ...IKLSCGF TVE... Phosphorylation site flank
A0A0J9XJ45 Structural Protein Z Danio rerio ...VVASCGF AAL... Core beta-sheet
G4M3R2 Uncharacterized Protein Saccharomyces cerevisiae ...N/A... Not Found

Peptide Design and Engineering Principles Applied to this compound Analogues

Peptide design and engineering involve the rational modification of a peptide's amino acid sequence to enhance its properties, such as stability, binding affinity, or selectivity. researchgate.net For this compound, several principles can be applied to create analogues with improved therapeutic or research potential.

Key strategies include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid (except alanine) with alanine to determine the contribution of individual side chains to the peptide's activity.

D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-enantiomers. This can dramatically increase the peptide's resistance to proteolytic degradation by enzymes, thereby extending its biological half-life.

Cyclization: Creating a cyclic version of the peptide, either through a head-to-tail peptide bond or by linking amino acid side chains. Cyclic peptides often exhibit higher receptor affinity and stability due to their conformationally constrained structure. wikipedia.org

Hydrophobicity Modification: Altering the content of hydrophobic residues like Phenylalanine can impact solubility and cell membrane permeability. biocat.com For instance, replacing L-phenylalanine with a less hydrophobic residue could increase aqueous solubility.

These design principles allow for the creation of a library of SCGF analogues, each tailored for a specific purpose, such as improved binding to a target receptor or enhanced stability in biological fluids. nih.gov

Table 2: Examples of Engineered Analogues of this compound This table is illustrative and presents hypothetical modifications.

Analogue Name Sequence Modification Design Principle Intended Improvement
SCG(d-F) Ser-Cys-Gly-(D-Phe) D-Amino Acid Substitution Increased proteolytic stability
c(SCGF) Cyclo(Ser-Cys-Gly-Phe) Cyclization Enhanced receptor affinity and stability
SA GF Ser-Ala -Gly-Phe Alanine Scanning Probe importance of Cysteine residue
SCGW Ser-Cys-Gly-Trp Hydrophobic Substitution Alter binding pocket interactions

Molecular Docking Studies of this compound with Predicted Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in identifying potential protein targets for this compound and understanding the molecular basis of its interactions.

The process involves:

Generating 3D Structures: A three-dimensional model of the SCGF peptide is generated. The 3D structures of potential protein targets are obtained from databases like the Protein Data Bank (PDB) or built using homology modeling. nih.gov

Defining the Binding Site: A potential binding pocket on the target protein is identified.

Docking Simulation: Software like AutoDock or ZDOCK systematically samples a vast number of possible conformations and orientations of the peptide within the protein's binding site. nih.govbiotechrep.ir

Scoring and Analysis: The software calculates a binding energy or score for each pose, which estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the protein. nih.gov

Docking studies can help prioritize which protein targets are most likely to interact with the peptide, guiding further experimental validation. ekb.eg

Table 3: Illustrative Molecular Docking Results for SCGF with Hypothetical Protein Targets This table is illustrative and does not represent real experimental data.

Protein Target PDB ID Binding Energy (kcal/mol) Key Interacting Residues
Protein Kinase X 3XYZ -8.5 Ser1 (H-bond with Asp112), Phe4 (hydrophobic pocket)
Cell Surface Receptor Y 4ABC -7.2 Cys2 (disulfide bridge potential), Gly3 (backbone interaction)
Protease Z 5DEF -6.8 Phe4 (interaction with catalytic Tyr88)
Transcription Factor W 6GHI -5.1 Ser1 (H-bond with Arg204)

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (focused on molecular activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical relationship between the structural properties of a series of compounds and their biological activity. wikipedia.org For this compound derivatives, QSAR can be used to predict the molecular activity of newly designed analogues without the need for immediate synthesis and testing. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of SCGF derivatives with experimentally measured molecular activities (e.g., binding affinity, enzyme inhibition) is required.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each peptide derivative. For peptides, these can include physicochemical properties of the amino acids (z-scales), geometrical descriptors, or 3D-MoRSE descriptors. nih.govresearchgate.net

Model Building: A mathematical equation is generated that correlates the descriptors (independent variables) with the biological activity (dependent variable). Common methods include Partial Least Squares (PLS) regression and Multiple Linear Regression (MLR). uestc.edu.cn

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. pepdd.com

A validated QSAR model can then be used to screen virtual libraries of SCGF derivatives, prioritizing the most promising candidates for synthesis and further investigation.

Table 4: Hypothetical QSAR Model for SCGF Derivatives This table is for illustrative purposes only.

Derivative Modification Descriptor 1 (Hydrophobicity) Descriptor 2 (Steric Bulk) Predicted Activity (log(1/IC50))
SCGF Phenylalanine 2.5 3.1 5.2
SCGW Tryptophan 2.7 4.0 5.8
SCGA Alanine 0.5 1.0 3.1
SCGY Tyrosine 1.9 3.2 4.9

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are transforming peptide research by offering powerful predictive capabilities that surpass many traditional computational methods. rsc.org These technologies can analyze vast and complex datasets to uncover patterns and make predictions related to peptide function, interaction, and synthesis.

Applications in the context of this compound research include:

Prediction of Peptide-Protein Interactions (PPIs): Deep learning models can predict whether a peptide will bind to a specific protein target using only sequence information, which is much faster than molecular docking or dynamics simulations. arxiv.orgresearchgate.net This allows for large-scale screening of potential interactions.

Prediction of Synthesis Routes: The chemical synthesis of peptides can be challenging, with some sequences prone to aggregation and side reactions. nih.gov ML models, trained on large datasets of synthesis outcomes, can predict the difficulty of synthesizing a specific peptide like SCGF and even suggest optimized synthesis parameters to maximize yield and purity. acs.org

De Novo Peptide Design: AI can be used to generate entirely new peptide sequences with desired properties. A model could be trained to design novel analogues of SCGF that are predicted to have high affinity for a specific target while maintaining other desirable attributes like low toxicity.

Table 5: AI and Machine Learning Applications in SCGF Research This table provides an illustrative overview of potential applications.

Application Area AI/ML Technique Input Data Predicted Output
Interaction Prediction Deep Neural Network Peptide sequence (SCGF) and Protein sequence Binding probability; Interaction sites
Synthesis Optimization Recurrent Neural Network (RNN) Peptide sequence (SCGF) and reaction conditions Reaction yield; Purity percentage
Analogue Generation Generative Adversarial Network (GAN) Target protein structure and desired properties Novel peptide sequences with high predicted affinity
Function Prediction Support Vector Machine (SVM) Peptide sequence and physicochemical descriptors Classification as e.g., 'antimicrobial', 'cell-penetrating'

Emerging Research Applications and Future Directions for L Seryl L Cysteinylglycyl L Phenylalanine Studies

L-Seryl-L-cysteinylglycyl-L-phenylalanine as a Probe for Investigating Biochemical Pathway Dynamics

Short peptides are increasingly being utilized as probes to investigate the intricate dynamics of biochemical pathways. nih.govbeilstein-journals.org Their ability to mimic specific protein domains allows them to interact with and report on cellular processes. The unique combination of amino acids in this compound endows it with properties that could be harnessed for developing sophisticated molecular probes.

The serine residue, with its hydroxyl group, offers a site for potential phosphorylation, a key event in many signaling cascades. libretexts.orgusmf.md A synthetic version of this tetrapeptide could be used to study the activity of specific kinases or phosphatases. The cysteine residue, with its reactive sulfhydryl group, is another key feature. This group can be readily labeled with fluorescent dyes or other reporter molecules, allowing the peptide to be tracked within a cell or used to detect specific interactions. beilstein-journals.org The phenylalanine residue, with its aromatic ring, can be a factor in binding to proteins with hydrophobic pockets. libretexts.org

For instance, a fluorescently labeled this compound could be introduced into cells to monitor the activity of a particular enzyme. If the peptide is a substrate for the enzyme, its cleavage could lead to a change in the fluorescent signal, providing a real-time readout of enzymatic activity. researchgate.net Furthermore, by modifying the peptide sequence, researchers could fine-tune its specificity for different targets, creating a versatile toolkit for pathway analysis.

Development of this compound-Based Affinity Ligands for Proteomic Research

Affinity chromatography is a powerful technique for purifying proteins from complex mixtures, and it relies on the highly specific interaction between a target protein and a ligand immobilized on a solid support. conicet.gov.arnih.gov Synthetic peptides are emerging as promising affinity ligands due to their high specificity, stability, and relatively low cost of production compared to antibodies. nih.govoup.com

The tetrapeptide this compound possesses features that make it an attractive candidate for the development of novel affinity ligands. The cysteine residue provides a convenient handle for immobilization onto a chromatography matrix through its sulfhydryl group. nih.gov This allows for a stable and oriented attachment of the peptide, which is crucial for effective binding to the target protein.

The development of such an affinity ligand would involve identifying a protein that specifically binds to the Ser-Cys-Gly-Phe sequence. This could be achieved through techniques like phage display, where vast libraries of peptides are screened for their ability to bind to a protein of interest. nih.gov Once a target protein is identified, the tetrapeptide-based affinity column could be used to purify it from cell lysates or other biological samples with high efficiency. This approach has been successfully used for the purification of therapeutic antibodies and other valuable proteins. conicet.gov.arnih.gov

Potential Application Key Amino Acid Residue Rationale Supporting Research
Kinase/Phosphatase Activity ProbeSerineThe hydroxyl group can be a target for phosphorylation. libretexts.orgusmf.md
Fluorescent LabelingCysteineThe sulfhydryl group allows for easy attachment of reporter molecules. beilstein-journals.org
Protein PurificationCysteineThe sulfhydryl group enables immobilization onto a chromatography matrix. nih.govnih.gov
Specific Protein BindingPhenylalanineThe aromatic ring can participate in hydrophobic interactions within protein binding pockets. libretexts.org

Potential of this compound Analogues in Advancing Fundamental Peptide Biology

The biological activity of a peptide is highly dependent on its amino acid sequence and three-dimensional structure. nih.gov By systematically modifying the sequence of this compound, researchers can create a library of analogues with potentially novel biological functions. This approach is a cornerstone of medicinal chemistry and drug discovery. nih.gov

For example, replacing the L-amino acids with their D-isomers can increase the peptide's resistance to enzymatic degradation, prolonging its half-life in biological systems. conceptlifesciences.com The serine residue could be replaced with a threonine to alter the local stereochemistry and binding affinity. libretexts.org The glycine (B1666218) residue provides conformational flexibility; replacing it with a more rigid amino acid like alanine (B10760859) could lock the peptide into a specific conformation. wikipedia.org The phenylalanine residue could be substituted with other aromatic amino acids like tyrosine or tryptophan to modulate binding affinity and specificity. libretexts.org

Furthermore, cyclization of the peptide, either through a head-to-tail linkage or by forming a disulfide bond between two cysteine residues (if a second one is introduced), can dramatically alter its conformation and biological activity. conceptlifesciences.com These analogues could be screened for a wide range of activities, including antimicrobial, anti-inflammatory, or anticancer effects. mdpi.commdpi.com The study of such analogues would not only lead to the discovery of new bioactive molecules but also provide fundamental insights into the structure-activity relationships of short peptides.

Challenges and Opportunities in the Academic Exploration of this compound

The academic exploration of any peptide, including this compound, is fraught with challenges, but these also present opportunities for innovation.

Challenges:

Synthesis and Purity: While solid-phase peptide synthesis (SPPS) is a well-established technique, the synthesis of complex or modified peptides can be challenging. mblintl.com Achieving high purity is critical, as even small amounts of impurities can have significant effects on biological activity. nih.gov The presence of cysteine can lead to side reactions like oxidation. conceptlifesciences.com

Stability: Peptides are often susceptible to degradation by proteases in biological systems, leading to a short half-life. conceptlifesciences.com Chemical modifications such as deamidation of asparagine and glutamine, and oxidation of cysteine and methionine can also affect stability. conceptlifesciences.com

Solubility and Aggregation: Hydrophobic residues like phenylalanine can lead to poor solubility in aqueous solutions and promote aggregation, which can reduce bioavailability and biological activity. conceptlifesciences.commblintl.com

Cost: The synthesis of peptides, especially those containing modified or unnatural amino acids, can be expensive, which can be a limiting factor for academic research labs. conceptlifesciences.comproteogenix.science

Opportunities:

Green Chemistry: There is a growing need for more sustainable methods for peptide synthesis that reduce the use of hazardous solvents and reagents. nih.govacs.org

Novel Analogues: The challenges in stability and bioavailability drive the development of novel peptide analogues with improved properties, opening up new avenues for research and therapeutic development. conceptlifesciences.com

Advanced Analytical Techniques: The need for high purity and detailed characterization of peptides pushes the development and application of advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). conceptlifesciences.com

Computational Modeling: In silico methods can be used to predict the structure and activity of peptide analogues, helping to guide experimental work and reduce costs.

Future Perspectives for Scholarly Research on this compound and its Role in Peptide Chemistry

The future of research on this compound and similar short peptides is bright, with potential contributions across various fields of peptide chemistry and beyond. explorationpub.com As our understanding of the roles of peptides in biological processes deepens, the demand for well-defined, synthetic peptides for research and therapeutic purposes will continue to grow. nih.gov

One of the key future directions will be the systematic exploration of the "chemical space" around this tetrapeptide. By creating and screening libraries of analogues, researchers may uncover novel biological activities. This could lead to the development of new therapeutic leads or diagnostic tools.

Furthermore, the integration of this tetrapeptide into larger molecular constructs holds significant promise. For example, it could be incorporated into a larger peptide or protein to confer a specific binding property or to act as a cleavage site for a particular enzyme. It could also be conjugated to nanoparticles or other drug delivery systems to target specific cells or tissues.

The study of the self-assembly properties of this tetrapeptide and its analogues could also lead to the development of new biomaterials. Peptides are known to self-assemble into a variety of nanostructures, such as nanotubes, nanofibers, and hydrogels, which have potential applications in tissue engineering, drug delivery, and biosensing. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.